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molecular formula C3H4N2O B093548 1H-Pyrazol-3-ol CAS No. 137-45-1

1H-Pyrazol-3-ol

Cat. No. B093548
M. Wt: 84.08 g/mol
InChI Key: XBYRMPXUBGMOJC-UHFFFAOYSA-N
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Patent
US04537886

Procedure details

The pyrazolinone prepared as described above in (a) (1.153 g, 7.2 mmol) in dry toluene (3 ml) was treated with dimethyl sulphate (8 mmol, 750 μl) and the whole refluxed under nitrogen for 5 hours. The reaction mixture was then allowed to cool and in doing so separated into two phases. The upper consisting mainly of toluene was carefully pipetted off and discarded. The remaining layer was then treated with water (1 ml), the whole warmed with stirring to 50° C. and then treated with 40% sodium hydroxide solution (1 ml) and stirred at 50° C. for a further 30 minutes. The resultant solution was subsequently extracted with three portions of benzene. The first two extracts were found to contain two products which has spectral properties consistent with 2-methyl-1-phenyl-3-pyrazolin-5-one and 2,4-dimethyl-1-phenyl-3-pyrazolin-5-one. These were separated by chromatography on silica (ethyl acetate) to give 2-methyl-1-phenyl-3-pyrazolin-5-one (95 mg). The third extracton (above) consisted solely of 2-methyl-1-phenyl-3-pyrazolin-5-one (208 mg) (Total yield, 24%). νmax (CHCl3) 1655, 1595, 1550, 1495 cm-1. δ(D6Acetone) 3.11 (3H, s, --NMe), 5.44 (1H, d, J4 Hz, C4 proton), 7.47 (5H, m, phenyl protons), 7.83 (1H, d, J4 Hz, C3 proton). Found: M+ 174.0798; C10H10N2O requires M; 174.0794.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.153 g
Type
reactant
Reaction Step Two
Quantity
750 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C(=O)C=[CH:3]N1.[C:7]1([N:13]2[C:17](=[O:18])[CH:16]=[CH:15][NH:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.S(OC)(OC)(=O)=O>C1(C)C=CC=CC=1>[CH3:3][N:14]1[CH:15]=[CH:16][C:17](=[O:18])[N:13]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1NC=CC1=O
Step Two
Name
Quantity
1.153 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1NC=CC1=O
Step Three
Name
Quantity
750 μL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring to 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole refluxed under nitrogen for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
in doing so separated into two phases
ADDITION
Type
ADDITION
Details
The remaining layer was then treated with water (1 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the whole warmed
ADDITION
Type
ADDITION
Details
treated with 40% sodium hydroxide solution (1 ml)
STIRRING
Type
STIRRING
Details
stirred at 50° C. for a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resultant solution was subsequently extracted with three portions of benzene
CUSTOM
Type
CUSTOM
Details
These were separated by chromatography on silica (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CN1N(C(C=C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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